

Disperse Red 92 CAS number 12236-11-2/72363-26-9.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse Red 92

Cat. No.: B076472

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An In-depth Technical Guide to Disperse Red 92

CAS Numbers: 12236-11-2, 72363-26-9

This technical guide provides a comprehensive overview of **Disperse Red 92**, an anthraquinone-based dye. The information is curated for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, purification, and potential biological implications. Due to the limited specific toxicological and biological data on **Disperse Red 92**, this guide also incorporates information from closely related disperse dyes and the broader class of anthraquinone dyes to provide a more complete, albeit partially extrapolated, profile.

Chemical and Physical Properties

Disperse Red 92 is a synthetically produced organic compound recognized for its vibrant red hue. Its primary application is in the dyeing of synthetic fibers, particularly polyester. A summary of its key chemical and physical properties is presented below.

Property	Value	Reference(s)
Molecular Formula	C25H24N2O7S	[1][2]
Molecular Weight	496.53 g/mol	[1][2]
IUPAC Name	4-[(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide	[3]
Appearance	Dark red powder/grains	[4][5]
Density	1.405 g/cm ³	[6]
Boiling Point	713.7 °C at 760 mmHg	[6]
Flash Point	385.5 °C	[1]
Refractive Index	1.643	[6]
Synonyms	C.I. 60752, C.I. Disperse Red 92, Palanil Brilliant Red BEL, Sumikaron Brilliant Red S-BLF	[3][7]

Synthesis and Purification

The industrial synthesis of **Disperse Red 92** typically involves a multi-step chemical process. For research purposes, achieving high purity is paramount. Below are detailed experimental protocols for its synthesis and subsequent purification.

Experimental Protocol: Synthesis of Disperse Red 92

This protocol is based on the general manufacturing methods for anthraquinone dyes.

Objective: To synthesize **Disperse Red 92** from 1-aminoanthraquinone.

Materials:

- 1-aminoanthracene-9,10-dione

- Halogenating agent (e.g., bromine)
- N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide
- Base (e.g., potassium carbonate)
- Solvent (e.g., nitrobenzene)

Procedure:

- **Halogenation:** In a reaction vessel, dissolve 1-aminoanthracene-9,10-dione in a suitable solvent. Add the halogenating agent dropwise at a controlled temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Hydrolysis:** Upon completion of the halogenation, hydrolyze the intermediate product.
- **Condensation:** Add N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide and a base to the reaction mixture. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- **Isolation:** Cool the reaction mixture and precipitate the crude **Disperse Red 92** by adding a non-polar solvent. Filter the precipitate, wash with a suitable solvent to remove impurities, and dry under vacuum.

Experimental Protocol: Purification of Disperse Red 92

Objective: To purify crude **Disperse Red 92** to a high degree suitable for biological studies.

Methods:

- **Recrystallization:**
 - Dissolve the crude **Disperse Red 92** in a minimum amount of a hot, suitable solvent (e.g., a mixture of ethanol and water).
 - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Repeat the process until the desired purity is achieved, as confirmed by analytical methods.
- Column Chromatography:
 - Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
 - Dissolve the crude **Disperse Red 92** in a minimum amount of the eluent and load it onto the column.
 - Elute the column with the solvent system, collecting fractions.
 - Monitor the fractions by TLC to identify those containing the pure compound.
 - Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified **Disperse Red 92**.

Analytical Methods

Accurate and precise analytical methods are essential for the characterization and quantification of **Disperse Red 92**.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and quantify the concentration of **Disperse Red 92**.

Instrumentation:

- HPLC system with a UV-Vis or photodiode array (PDA) detector
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

- A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of disperse dyes.

Procedure:

- Prepare a stock solution of **Disperse Red 92** of known concentration in a suitable solvent (e.g., acetonitrile).
- Prepare a series of calibration standards by diluting the stock solution.
- Inject the standards and the sample solution into the HPLC system.
- Monitor the elution at the wavelength of maximum absorbance for **Disperse Red 92**.
- Construct a calibration curve from the standards and determine the concentration of the sample.

Biological Activity and Toxicology

Specific toxicological data for **Disperse Red 92** is limited. The following information is a summary of available data and findings for structurally similar disperse and anthraquinone dyes.

Summary of Toxicological Data:

Endpoint	Observation	Compound	Reference(s)
Acute Oral Toxicity (Rat)	LD50 > 5 g/kg	Disperse Red 11	[8]
Skin Sensitization (Human)	Can cause contact dermatitis	Disperse Dyes	[3]
Mutagenicity (Ames Test)	Positive for some disperse dyes	Disperse Red 9	[1]
Genotoxicity (Micronucleus Assay)	Increased frequency in human lymphocytes and HepG2 cells	Disperse Red 1	[9]
Carcinogenicity	Some disperse dyes are classified as carcinogens	Various	[10]
Aquatic Toxicity	Can pose a risk to freshwater biota	Disperse Red 1	

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of **Disperse Red 92** on a cell line (e.g., HepG2).

Materials:

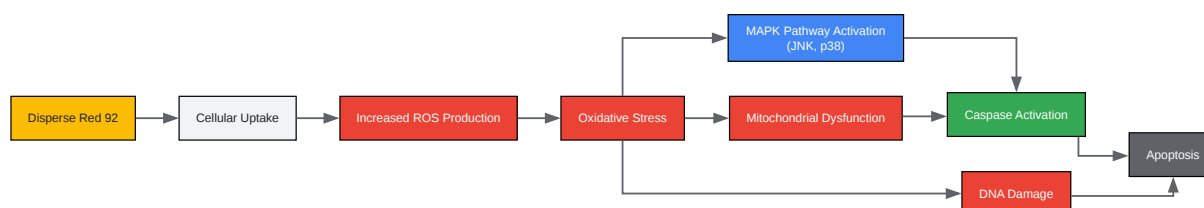
- HepG2 cells
- Complete cell culture medium
- **Disperse Red 92** (high purity)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO)
- 96-well plates

Procedure:

- Seed HepG2 cells into a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare a series of dilutions of **Disperse Red 92** in the cell culture medium.
- Remove the old medium from the cells and add the different concentrations of the dye. Include a vehicle control (solvent only) and a positive control.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Potential Signaling Pathways

The precise mechanism of action of **Disperse Red 92** in biological systems is not well-defined. However, based on studies of other anthraquinone dyes, a plausible pathway involves the induction of oxidative stress, leading to cellular damage and apoptosis.

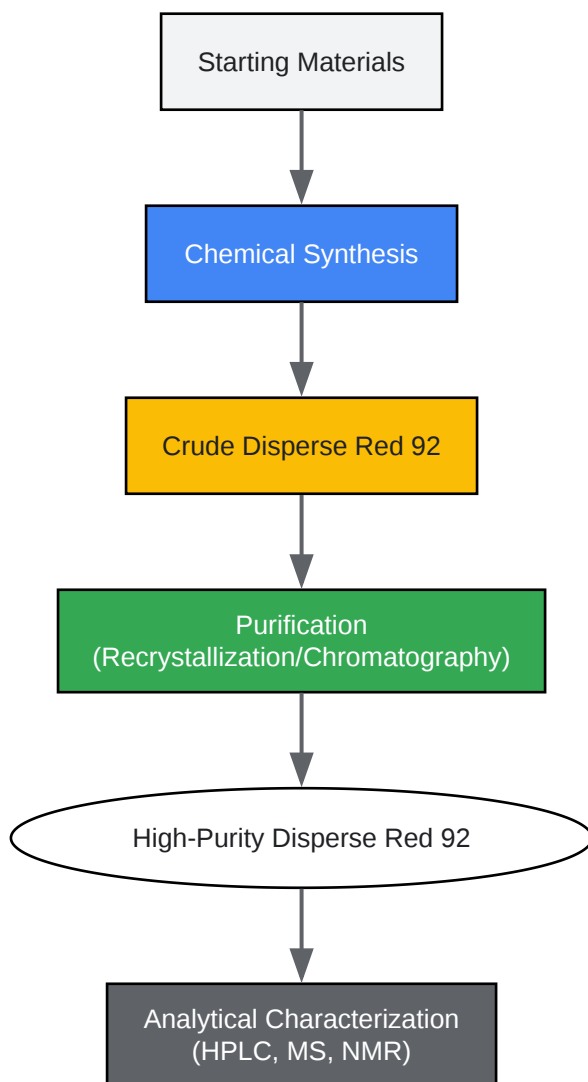


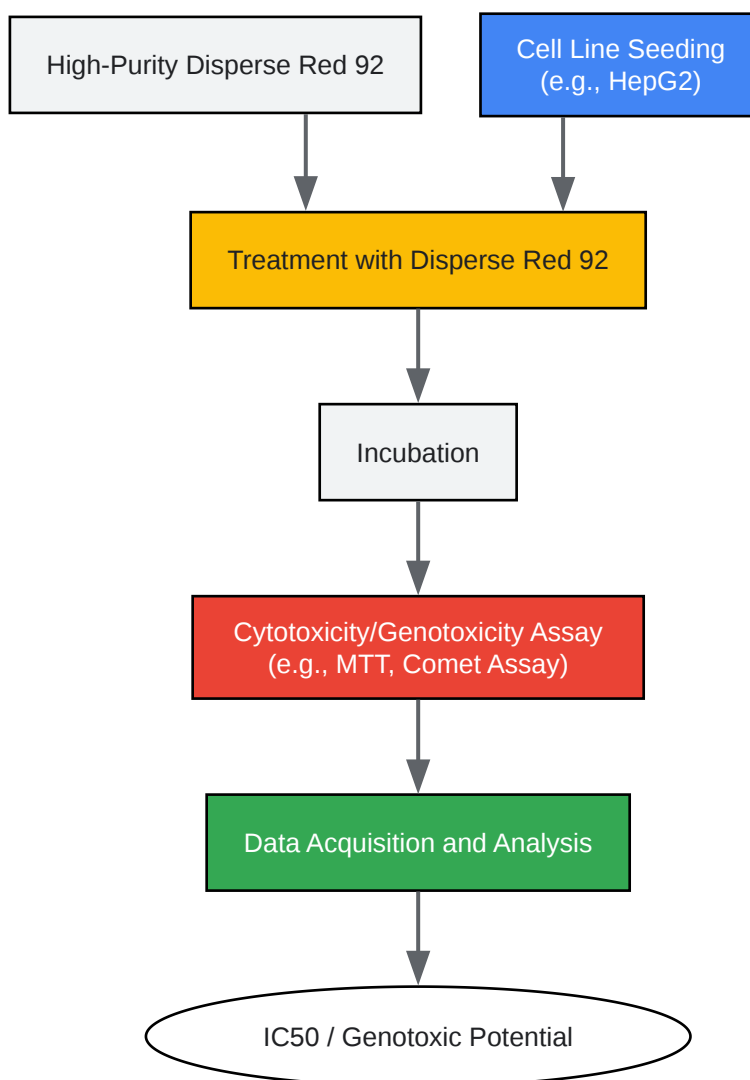
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Caption: Plausible signaling pathway for **Disperse Red 92**-induced cytotoxicity.

Experimental Workflow Diagrams

Synthesis and Purification Workflow





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References

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. [alfa-chemistry.com](https://www.alfa-chemistry.com) [[alfa-chemistry.com](https://www.alfa-chemistry.com)]

- 4. researchgate.net [researchgate.net]
- 5. [Purification of dyes by recrystallization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis Of Disperse Red 92 - News - Hangzhou Fucui Chem Co., Ltd [colorfuldyes.com]
- 7. CN101514153B - Synthesis method for high-purity substituted anthraquinones - Google Patents [patents.google.com]
- 8. colorkem.com [colorkem.com]
- 9. sdc.org.uk [sdc.org.uk]
- 10. Reddit - The heart of the internet [reddit.com]
- To cite this document: BenchChem. [Disperse Red 92 CAS number 12236-11-2/72363-26-9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076472#disperse-red-92-cas-number-12236-11-2-72363-26-9]

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